An In-Depth Technical Guide to 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic Acid: Synthesis, Characterization, and Biological Postulates
An In-Depth Technical Guide to 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic Acid: Synthesis, Characterization, and Biological Postulates
Disclaimer: A Hypothetical Exploration of a Novel Chemical Entity
The following technical guide addresses the compound "9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid." It is critical to note that, as of the latest literature review, this specific chemical structure does not appear to be a widely studied or commercially available compound. Therefore, this document is presented as a hypothetical yet scientifically rigorous exploration intended for researchers, scientists, and drug development professionals.
The content herein is constructed based on established principles of organic chemistry, medicinal chemistry, and analytical science. All proposed synthetic routes, experimental protocols, and biological hypotheses are theoretical and designed to serve as a framework for the potential investigation of this or structurally related novel molecules. The objective is to provide a comprehensive template for the scientific journey from molecular concept to preliminary biological insight, grounded in authoritative, field-proven methodologies.
Introduction and Molecular Overview
Spirocyclic scaffolds are of significant interest in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic systems by enabling more precise and novel interactions with biological targets. The compound 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid represents a compelling, albeit hypothetical, molecular framework. It integrates several key pharmacophoric features:
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A Spiro[4.5]decane Core: Provides a rigid, defined orientation of substituents in 3D space.
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An Oxolane (Tetrahydrofuran) Moiety: A common feature in natural products and drugs, capable of acting as a hydrogen bond acceptor.
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A Piperidinone (Lactam) System: A privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.
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A Carboxylic Acid Group: A versatile functional group that can act as a hydrogen bond donor/acceptor or a negatively charged moiety at physiological pH, often crucial for target binding or improving pharmacokinetic properties.
This guide will delineate a potential synthetic pathway, propose robust analytical methods for its characterization, and explore a hypothetical biological rationale based on its structural similarity to known neuroactive agents.
Predicted Physicochemical Properties
A preliminary in-silico assessment is crucial for anticipating a compound's behavior in biological and experimental systems. The following properties for 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid are predicted based on its constituent functional groups and overall structure.
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Formula | C₉H₁₃NO₄ | Derived directly from the chemical structure. |
| Molecular Weight | 215.20 g/mol | A low molecular weight is favorable, aligning with Lipinski's Rule of Five for drug-likeness. |
| Hydrogen Bond Donors | 2 (Amide N-H, Acid O-H) | Contributes to target binding affinity and solubility. |
| Hydrogen Bond Acceptors | 4 (Oxolane O, Ketone O, Acid O) | Provides multiple points for interaction with biological macromolecules. |
| Predicted logP | ~0.5 - 1.5 | Suggests a balance between aqueous solubility and membrane permeability, essential for bioavailability. |
| Predicted pKa | ~4.0 - 5.0 (Acid) | The carboxylic acid is expected to be deprotonated at physiological pH (7.4), conferring a negative charge. |
| Topological Polar Surface Area (TPSA) | 84.1 Ų | Indicates good potential for oral bioavailability and cell permeability. |
Proposed Synthetic Pathway & Experimental Protocols
The synthesis of a spirocyclic lactam can be envisioned through a multi-step sequence involving the formation of the quaternary spiro-center followed by cyclization. The following is a plausible and logical retrosynthetic analysis and corresponding forward synthesis protocol.
Retrosynthetic Analysis Diagram
Caption: Retrosynthetic analysis for the target spiro-compound.
Detailed Synthetic Protocol
Step 1: Michael Addition for Spiro-center Formation
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Rationale: The critical C-C bond formation to create the quaternary spiro-center can be achieved via a Michael addition. Using a cyanoacetate derivative provides a handle for further functional group transformations.
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Procedure:
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To a solution of Tetrahydrofuran-3-one (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl acrylate (1.2 eq) to the reaction mixture.
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Heat the reaction to reflux for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction, concentrate under reduced pressure, and purify the resulting spirocyclic dinitrile intermediate by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
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Step 2: Reductive Cyclization to form the Piperidinone Ring
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Rationale: A Raney Nickel or palladium-on-carbon catalyzed hydrogenation is a robust method for reducing a nitrile to a primary amine, which can then undergo spontaneous intramolecular cyclization with the adjacent ester to form the desired lactam ring.
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Procedure:
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Dissolve the purified spiro-intermediate (1.0 eq) from Step 1 in ethanol in a high-pressure hydrogenation vessel.
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Add a catalytic amount of Raney Nickel (approx. 10% w/w), previously washed with ethanol.
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Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at 50°C for 24 hours.
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Carefully vent the vessel, and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate to yield the crude spirocyclic lactam ester.
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Step 3: Hydrolysis of the Ester
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Rationale: The final step is the saponification of the ethyl ester to the target carboxylic acid using a strong base, followed by acidic workup.
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Procedure:
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Dissolve the crude lactam ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1).
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Add Lithium Hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours until TLC indicates the disappearance of the starting material.
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Concentrate the mixture to remove THF, dilute with water, and wash with dichloromethane to remove any non-polar impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid . Further purification can be achieved by recrystallization.
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Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system of characterization.
Characterization Workflow Diagram
Caption: Standard workflow for structural and purity validation.
Standard Operating Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve ~5 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expected signals would include a broad singlet for the carboxylic acid proton (>10 ppm), a singlet for the amide N-H (~7-8 ppm), and a series of multiplets in the aliphatic region (1-4 ppm) corresponding to the spirocyclic core.
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¹³C NMR: A quantitative spectrum will show 9 distinct carbon signals, including characteristic peaks for the ketone and carboxylic acid carbonyls (~170-180 ppm) and the amide carbonyl (~165-175 ppm).
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2D NMR (COSY, HSQC): These experiments are essential to definitively assign proton and carbon signals and confirm connectivity throughout the spirocyclic system.
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High-Resolution Mass Spectrometry (HRMS):
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Technique: Electrospray Ionization (ESI) in both positive and negative modes.
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Expected Result: In negative mode, the expected [M-H]⁻ ion would be observed with a mass-to-charge ratio (m/z) matching the calculated exact mass of C₉H₁₂NO₄⁻. High-resolution analysis (to four decimal places) provides unequivocal confirmation of the elemental composition.
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High-Performance Liquid Chromatography (HPLC):
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Objective: To determine the purity of the final compound.
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Typical Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Detection: UV detector at 210 nm.
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Acceptance Criterion: The integrated area of the main peak should be >95% of the total integrated area for use in biological assays.
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Hypothetical Biological Rationale: A GABA Receptor Modulator?
The rigid structure of 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid bears a conformational resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The fixed distance and spatial orientation between the carboxylic acid (anionic center) and the lactam nitrogen (potential hydrogen bonding site) could allow it to act as a GABA receptor agonist or modulator.
Postulated Signaling Pathway Interaction
